Erythromycin propionate
描述
红霉素丙酸酯是一种大环内酯类抗生素,衍生自红霉素,后者由细菌红霉素链霉菌产生。该化合物主要用于其抗菌特性,针对多种细菌感染。 红霉素丙酸酯对革兰氏阳性菌特别有效,通常用作对青霉素过敏患者的替代药物 .
作用机制
红霉素丙酸酯通过抑制细菌中的蛋白质合成来发挥其抗菌作用。它与细菌核糖体50S亚基中的23S核糖体RNA分子结合,阻断翻译过程中肽的转位。 这种抑制阻止了肽链的延伸,最终导致细菌生长停止 .
类似化合物:
阿奇霉素: 另一种大环内酯类抗生素,具有更广泛的活性谱和更高的酸稳定性。
克拉霉素: 与红霉素相似,但具有更好的药代动力学特性和酸稳定性。
罗红霉素: 红霉素的半合成衍生物,具有增强的生物利用度
独特性: 红霉素丙酸酯的独特性在于它与丙酸的特异性酯化,这可以增强其药代动力学特性和稳定性,与红霉素相比。 这种修饰可以改善治疗细菌感染的吸收和疗效 .
生化分析
Biochemical Properties
Erythromycin propionate interacts with various biomolecules in its biochemical reactions. It is known to bind to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This binding inhibits peptide chain synthesis, ultimately blocking protein synthesis . The genes involved in erythromycin biosynthesis and feeder pathways are significantly up-regulated during the 60 hours time-course .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . High cellular uptake, relatively short retention, and fast back release from white blood cells (WBCs) are considered important properties of the pharmacokinetics of erythromycin .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, this compound binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, inhibiting peptide chain synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The antibiotic has limited efficacy and bioavailability due to its instability and conversion under acidic conditions . To improve the stability of erythromycin, several analogs have been developed, which decrease the rate of intramolecular dehydration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For dogs and cats, the dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours, and for gastrointestinal prokinetic effects, it’s 0.5–1 mg/kg orally every 8 hours . The commonest adverse effect is gastrointestinal upset .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The erythromycin group generated by bacterial strains encompasses numerous structural variations .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Being a lipophilic weak base, it is concentrated in fluids that are more acidic than plasma, including milk, prostatic fluid, and intracellular fluid .
Subcellular Localization
It is known that this compound, like other macrolides, accumulates inside cells, particularly in white blood cells .
准备方法
合成路线和反应条件: 红霉素丙酸酯是通过将红霉素与丙酸酯化合而成的。该反应通常涉及使用脱水剂,例如二环己基碳二亚胺 (DCC) 来促进酯化过程。 该反应在无水条件下进行以防止酯键水解 .
工业生产方法: 红霉素丙酸酯的工业生产涉及红霉素链霉菌的发酵以生产红霉素,然后进行化学修饰形成丙酸酯。 发酵过程经过优化以最大限度地提高红霉素的产量,然后在受控条件下将其纯化并与丙酸反应生成红霉素丙酸酯 .
化学反应分析
反应类型: 红霉素丙酸酯会发生各种化学反应,包括:
氧化: 红霉素丙酸酯可以被氧化生成红霉素肟。
还原: 红霉素丙酸酯的还原可以生成红霉素醇。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂 (LiAlH4) 等还原剂。
取代: 羟胺等亲核试剂可用于取代反应
主要产物:
氧化: 红霉素肟。
还原: 红霉素醇。
科学研究应用
红霉素丙酸酯在科学研究中具有广泛的应用:
化学: 用作研究酯化和水解反应的模型化合物。
生物学: 用于研究细菌蛋白质合成和抗生素抗性机制。
医学: 研究其治疗细菌感染的功效及其在药物递送系统中的潜在应用。
相似化合物的比较
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and improved acid stability.
Clarithromycin: Similar to erythromycin but with better pharmacokinetic properties and acid stability.
Roxithromycin: A semi-synthetic derivative of erythromycin with enhanced bioavailability
Uniqueness: Erythromycin propionate is unique due to its specific esterification with propionic acid, which can enhance its pharmacokinetic properties and stability compared to erythromycin. This modification allows for improved absorption and efficacy in treating bacterial infections .
属性
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQXKHPOXXXCTP-CSLYCKPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H71NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022994 | |
Record name | Erythromycin propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-36-1 | |
Record name | Erythromycin propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin propionate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythromycin, 2'-propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB75CIT999 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does erythromycin propionate exert its antibacterial effect?
A1: this compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, , ] This binding interferes with the translocation of aminoacyl-tRNA, effectively halting the formation of polypeptide chains essential for bacterial growth and survival. [, ]
Q2: Does this compound affect human cells?
A2: Human cells also have ribosomes, but their structure differs from bacterial ribosomes. This compound exhibits selective toxicity towards bacterial ribosomes, minimizing its impact on human cells. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C40H71NO13. It has a molecular weight of 769.96 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Fluorometric methods have been developed for its quantification in biological samples like blood plasma. []
Q5: How stable is this compound in different formulations?
A5: this compound can be formulated into various dosage forms like capsules, tablets, and ointments. [, , ] Maintaining its stability in these formulations is crucial. Factors like pH, temperature, and excipients can influence its stability. [, ]
Q6: What is the bioavailability of this compound?
A6: Oral administration of this compound leads to good absorption. Studies have shown that its bioavailability is superior to erythromycin base, with longer-lasting serum levels of the active antibiotic. [] Food intake can influence the absorption of this compound. []
Q7: How is this compound metabolized in the body?
A7: this compound is hydrolyzed in the body to erythromycin, its active form. This process primarily occurs in the gastrointestinal tract and liver. [, ]
Q8: What are the typical elimination routes for this compound?
A8: Following metabolism, erythromycin is primarily excreted in bile, with a small fraction excreted in urine. []
Q9: Has this compound demonstrated efficacy against intracellular bacteria?
A10: Research suggests that this compound can be concentrated within human alveolar macrophages, potentially contributing to its effectiveness against intracellular pulmonary infections. [, ] Similarly, its ability to penetrate human monocytes suggests a potential role in treating infections caused by intracellular microorganisms residing within these cells. []
Q10: What are the known mechanisms of bacterial resistance to this compound?
A11: Bacterial resistance to macrolides like this compound can arise through various mechanisms. One common mechanism involves the modification of the ribosomal binding site, reducing the drug's affinity for the target. [] Another mechanism is the active efflux of the antibiotic from the bacterial cell.
Q11: Does resistance to this compound confer cross-resistance to other antibiotics?
A12: Cross-resistance to other macrolide antibiotics is a concern. Bacteria resistant to this compound may also exhibit resistance to other macrolides due to shared mechanisms of action and resistance patterns. []
Q12: What are the potential adverse effects associated with this compound?
A13: While generally safe, this compound can cause adverse effects, primarily gastrointestinal disturbances like nausea, vomiting, and diarrhea. [, ]
Q13: Has this compound been linked to any serious adverse effects?
A14: In rare cases, erythromycin estolate, another ester of erythromycin, has been associated with cholestatic hepatitis, a potentially serious liver condition. [, ] The risk of this adverse effect with this compound is considered lower.
Q14: Are there any specific drug delivery strategies being explored for this compound?
A15: Researchers are continually exploring innovative drug delivery systems to enhance the therapeutic efficacy and reduce the potential side effects of antibiotics like this compound. These strategies include nanoparticle-based delivery systems, liposomal formulations, and targeted delivery approaches. []
Q15: What analytical techniques are commonly used to quantify this compound in biological samples?
A16: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for the precise and sensitive measurement of this compound in plasma and other biological matrices. [, ] Microbiological assays are also used, offering a cost-effective alternative for determining antibiotic concentrations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。